Welcome to the BenchChem Online Store!
molecular formula C9H9NO4 B1347580 2-(4-Nitrophenyl)-1,3-dioxolane CAS No. 2403-53-4

2-(4-Nitrophenyl)-1,3-dioxolane

Cat. No. B1347580
M. Wt: 195.17 g/mol
InChI Key: RIXYVXYKLYQCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08247564B2

Procedure details

In a 3-neck round-bottom flask equipped with Dean-Stark apparatus, reflux condenser and mechanical stirrer, p-nitrobenzaldehyde (101.5 g, 672 mmol), ethylene glycol (112 mL, 2.0 mol), and p-toluene sulfonic acid (12.8 g, 67.2 mmol, 10% mol) were suspended in toluene (800 mL) and then heated at 120° C. for 4 hours. The reaction mixture was cooled to room temperature and the toluene was removed under reduced pressure. Saturated aqueous sodium bicarbonate solution (800 mL) was added, and the resulting slurry was stirred at room temperature for 15 minutes, and then filtered and dried under vacuum to give the title compound (121.8 g) as a solid. 1H NMR (DMSO-d6): δ=8.12 (d, 2H), 7.59 (d 2H), 5.78 (s, 1H), 3.8-4.0 (m, 4H).
Quantity
101.5 g
Type
reactant
Reaction Step One
Quantity
112 mL
Type
reactant
Reaction Step Two
Quantity
12.8 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH2:12](O)[CH2:13][OH:14].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH:8]2[O:14][CH2:13][CH2:12][O:9]2)=[CH:10][CH:11]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
101.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=O)C=C1
Step Two
Name
Quantity
112 mL
Type
reactant
Smiles
C(CO)O
Step Three
Name
Quantity
12.8 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the resulting slurry was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 3-neck round-bottom flask equipped with Dean-Stark apparatus
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser and mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the toluene was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Saturated aqueous sodium bicarbonate solution (800 mL) was added
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1OCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 121.8 g
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.